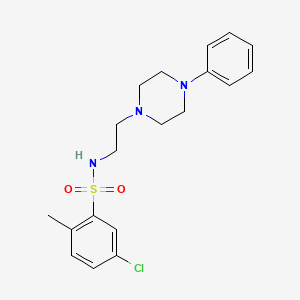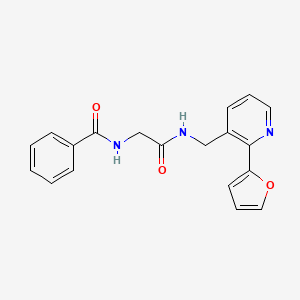
(Z)-N'-(1-(pyridin-4-yl)ethylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-N'-(1-(pyridin-4-yl)ethylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C15H13N5OS and its molecular weight is 311.36. The purity is usually 95%.
BenchChem offers high-quality (Z)-N'-(1-(pyridin-4-yl)ethylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N'-(1-(pyridin-4-yl)ethylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Self-Assembled Metal Grids and Magnetic Studies : A study by Mandal et al. (2011) investigated the self-assembly of tetranuclear Cu(II) and Ni(II) square grids using a similar pyrazole-based ligand. These compounds showed interesting magnetic properties, including intramolecular ferromagnetic and antiferromagnetic interactions, which could have implications in materials science (Mandal et al., 2011).
Homoleptic Rectangular Grids and Magnetic Interactions : Another study by Roy et al. (2009) focused on homoleptic copper(II) rectangular grid-complexes formed from a similar pyrazole-derived ligand. These complexes exhibited various magnetic interactions, which were analyzed using spectroscopic and magnetic studies. Such findings are relevant in the field of coordination chemistry (Roy et al., 2009).
Photoluminescence Studies in Metal Complexes : A paper by Konar et al. (2012) reported on complexes formed with metals like zinc(II), nickel(II), and cadmium(II) using a related pyrazole ligand. These complexes showed interesting photoluminescence properties, suggesting potential applications in the field of luminescent materials (Konar et al., 2012).
Synthesis of Heterocyclic Compounds : Research by Mohareb et al. (2004) explored the synthesis of various heterocyclic compounds, including pyran, pyridine, and pyridazine derivatives, using related carbamoyl and hydrazono compounds. This type of research contributes to the development of new synthetic methodologies in organic chemistry (Mohareb et al., 2004).
Efficient Synthesis of N-fused Heterocyclic Compounds : Hosseini and Bayat (2019) developed a catalyst-free approach for synthesizing N-fused heterocyclic compounds, including derivatives of the compound . This research highlights the importance of developing efficient and environmentally friendly synthetic routes in chemistry (Hosseini & Bayat, 2019).
Triazolopyridine and Pyridotriazine Derivatives : Flefel et al. (2018) synthesized novel pyridine and fused pyridine derivatives starting from a related pyrazole compound. The study included molecular docking and in vitro screenings, indicating potential biological activities (Flefel et al., 2018).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (Z)-N'-(1-(pyridin-4-yl)ethylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide involves the condensation of 1-(pyridin-4-yl)ethanone and 2-thiophenecarboxaldehyde to form the corresponding Schiff base, which is then reacted with hydrazine hydrate to yield the desired product.", "Starting Materials": [ "1-(pyridin-4-yl)ethanone", "2-thiophenecarboxaldehyde", "hydrazine hydrate" ], "Reaction": [ "Step 1: Condensation of 1-(pyridin-4-yl)ethanone and 2-thiophenecarboxaldehyde in ethanol in the presence of a catalytic amount of piperidine to form the corresponding Schiff base.", "Step 2: Addition of hydrazine hydrate to the reaction mixture and refluxing for several hours to yield the desired product.", "Step 3: Isolation and purification of the product by recrystallization from a suitable solvent." ] } | |
CAS番号 |
1285635-72-4 |
製品名 |
(Z)-N'-(1-(pyridin-4-yl)ethylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide |
分子式 |
C15H13N5OS |
分子量 |
311.36 |
IUPAC名 |
N-[(Z)-1-pyridin-4-ylethylideneamino]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C15H13N5OS/c1-10(11-4-6-16-7-5-11)17-20-15(21)13-9-12(18-19-13)14-3-2-8-22-14/h2-9H,1H3,(H,18,19)(H,20,21)/b17-10- |
InChIキー |
KRLYIMOPFLLRPB-YVLHZVERSA-N |
SMILES |
CC(=NNC(=O)C1=NNC(=C1)C2=CC=CS2)C3=CC=NC=C3 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![8-(4-Butoxybenzoyl)-3-(4-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2970972.png)
![1-(3'-(furan-2-yl)-5-(4-methoxyphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone](/img/structure/B2970973.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-3-tosylpropanamide](/img/structure/B2970975.png)
![2-[3-(Triazol-2-yl)azetidin-1-yl]-1,3-benzothiazole](/img/structure/B2970976.png)

![3-Chloro-2-[5-(trichloromethyl)-1,2,4-oxadiazol-3-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2970981.png)
![2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B2970983.png)

![5-Chloro-2-[4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyridine](/img/structure/B2970986.png)
![8-(2-((3-chlorophenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2970989.png)
